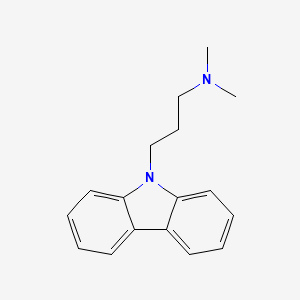
3-carbazol-9-yl-N,N-dimethylpropan-1-amine
Cat. No. B8786815
Key on ui cas rn:
20811-26-1
M. Wt: 252.35 g/mol
InChI Key: YSZTZAYSHQJVQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09108916B2
Procedure details


NaH (14.4 g of 60%, 360 mmol) was added portion-wise under argon to a suspension of carbazole 1 (20 g, 119.8 mmol) in dry DMF (200 mL). The mixture was stirred at room temperature for about 1 h until the evolution of the hydrogen ceased. 3-Dimethylaminopropylchloride hydrochloride (28 g, 180 mmol) was added portion-wise at room temperature. The reaction mixture was stirred for 20 min at room temperature, then at 60° C. for 3 hrs, and poured into cold water (500 mL). The product was extracted with EtOAc (2×500 mL). The organic layer was back extracted with 10% HCl (200 mL) and the acidic layer was extracted with EtOAc to remove the unreacted carbazole. Saturated ammonia (200 mL) was added and the product extracted again with EtOAc. Evaporation of the solvent afforded 25 g (99 mmol, 83%) of 9-(2-dimethylaminopropyl)carbazole 2b as a brown oil.






Yield
83%
Identifiers


|
REACTION_CXSMILES
|
[H-].[Na+].[CH:3]1[C:15]2[NH:14][C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7]=2[CH:6]=[CH:5][CH:4]=1.[H][H].Cl.[CH3:19][N:20]([CH3:25])[CH2:21][CH2:22][CH2:23]Cl>CN(C=O)C.O>[CH3:19][N:20]([CH3:25])[CH2:21][CH2:22][CH2:23][N:14]1[C:13]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[C:7]2[C:15]1=[CH:3][CH:4]=[CH:5][CH:6]=2 |f:0.1,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
14.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Two
Step Four
|
Name
|
|
|
Quantity
|
28 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CN(CCCCl)C
|
Step Five
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 20 min at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
at 60° C. for 3 hrs
|
|
Duration
|
3 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The product was extracted with EtOAc (2×500 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The organic layer was back extracted with 10% HCl (200 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the acidic layer was extracted with EtOAc
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the unreacted carbazole
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Saturated ammonia (200 mL) was added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the product extracted again with EtOAc
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the solvent
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(CCCN1C2=CC=CC=C2C=2C=CC=CC12)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 99 mmol | |
| AMOUNT: MASS | 25 g | |
| YIELD: PERCENTYIELD | 83% | |
| YIELD: CALCULATEDPERCENTYIELD | 82.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
